2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide is a useful research compound. Its molecular formula is C23H29N3O2S and its molecular weight is 411.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antimicrobial Properties
Research has demonstrated the synthesis of compounds structurally related to the specified chemical, showcasing antibacterial activity. Kumaraswamy Gullapelli et al. (2014) synthesized derivatives from 2-(4-aminophenyl) benzimidazole, showing promising antibacterial properties (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014). Similarly, K. Ramalingam et al. (2019) focused on the antibacterial potential of 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antioxidant and Antitumor Activities
Compounds incorporating the benzimidazole core have shown significant antioxidant and anticancer activities. A study by Basavaraj S Naraboli et al. (2017) synthesized benzodiazepines bearing benzimidazole and indole moieties, exhibiting potent antimicrobial and antioxidant effects (Basavaraj S Naraboli, J. S. Biradar, 2017). Another research by L. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, showing considerable antitumor activity against various cancer cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Chemical Synthesis and Modification
Synthetic Methodologies
The versatility of thioureido-acetamides in heterocyclic syntheses has been highlighted, demonstrating their utility in producing a variety of biologically active compounds. J. Schmeyers and G. Kaupp (2002) explored cascade reactions of versatile thioureido-acetamides, offering efficient pathways to synthesize heterocycles with excellent atom economy (J. Schmeyers, G. Kaupp, 2002).
Heterocyclic Compound Synthesis
The synthesis and evaluation of novel heterocycles incorporating the thiadiazole moiety against various pests demonstrate the chemical's potential in developing insecticidal agents. A. Fadda et al. (2017) synthesized new heterocycles from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, assessed for their insecticidal activity against the cotton leafworm (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Mechanism of Action
Target of Action
It’s known that compounds with a similar structure, such as those containing a benzimidazole moiety, are often used in pharmaceuticals and agrochemicals . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
For instance, some benzimidazole derivatives have shown considerable cytotoxicity, indicating their potential interaction with cellular components .
Biochemical Pathways
For example, some benzimidazole derivatives have shown antitumor activities, suggesting their involvement in pathways related to cell proliferation and apoptosis .
Result of Action
For example, some benzimidazole derivatives have demonstrated antitumor activities, indicating their potential to induce cell death in certain cancer cell lines .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-5-18-10-8-9-16(2)23(18)26(17(3)13-28-4)22(27)15-29-14-21-24-19-11-6-7-12-20(19)25-21/h6-12,17H,5,13-15H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGGPOKYBKXKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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